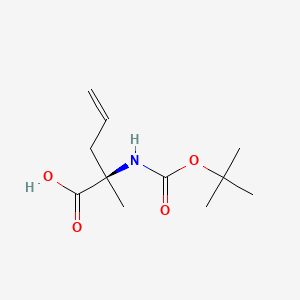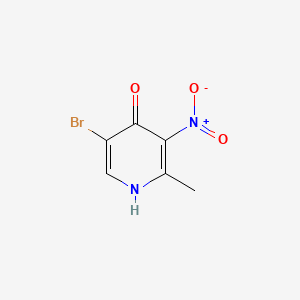
2,3-Dihydroheveaflavone
Descripción general
Descripción
2,3-Dihydroheveaflavone is a natural product that can be isolated from Podocarpus taxifolia .
Synthesis Analysis
The synthesis of flavones and flavanones, the class of compounds to which this compound belongs, has been achieved through various methods. One such method involves the palladium (II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones . Another method involves a one-pot synthesis route that includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .Molecular Structure Analysis
The molecular formula of this compound is C33H26O10 . The molecular weight is 582.55 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 846.4±65.0 °C at 760 mmHg . The compound appears as a yellow powder .Aplicaciones Científicas De Investigación
Inhibition of ATP Production and Photosynthesis in Plants : 2,3-Dihydroheveaflavone, identified in studies on Selaginella lepidophylla, inhibits ATP production and behaves as a Hill reaction inhibitor, impacting photosystem II and transforming reaction centers to silent centers. This compound also acts as an energy transfer inhibitor, with potential implications in the study of plant biochemistry and photosynthesis (Aguilar et al., 2008).
Potential Anti-Viral Properties : Phenolic compounds, including biflavonoids like this compound, have shown efficacy in disrupting the binding of SARS-CoV-2 spike protein to human receptors, inhibiting viral entry. This suggests potential applications in developing treatments for viral infections (Goc et al., 2021).
Improving Drug Solubility and Bioavailability : Studies have found that this compound, along with other biflavonoids, can be effectively used in amorphous solid dispersions to enhance the solubility, dissolution rates, and oral bioavailability of certain compounds, which is crucial in pharmaceutical development (Chen et al., 2020).
Anti-Inflammatory and Anti-Tumor Effects : Various studies have indicated the anti-inflammatory and anti-tumor properties of biflavonoids like this compound. For instance, they have been found to inhibit angiogenesis and stimulate apoptosis in cells, which is significant for cancer treatment (Liu et al., 2013).
Effect on Enzymes and Cellular Pathways : The interaction of this compound with various enzymes and cellular pathways has been observed in different studies, indicating its potential in influencing biological processes and as a target for therapeutic applications (Sim et al., 2020).
Safety and Hazards
Mecanismo De Acción
2,3-Dihydroheveaflavone: is a flavonoid, a class of polyphenolic phytochemicals found in fruits, nuts, and vegetables. While its specific targets may vary, flavonoids, in general, exhibit anti-inflammatory and anticancer activities. They interact with multiple genes and pathways, including:
Análisis Bioquímico
Biochemical Properties
They target multiple genes/pathways including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .
Cellular Effects
Flavonoids have been shown to exhibit anti-inflammatory and anticancer activities and enhance the immune system . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Flavonoids are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Flavonoids are synthesized from phenylalanine and malonyl-CoA . They can interact with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Subcellular Localization
Flavonoids can be localized in various compartments or organelles within the cell .
Propiedades
IUPAC Name |
5-hydroxy-8-[2-hydroxy-5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-12,14-15,27,34-35,38H,13H2,1-3H3/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHLYSWNQTVRDR-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100350 | |
| Record name | (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110382-42-8 | |
| Record name | (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110382-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



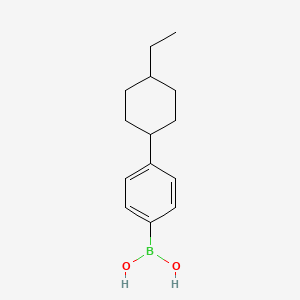
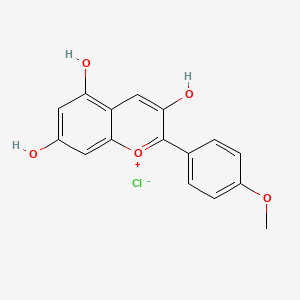
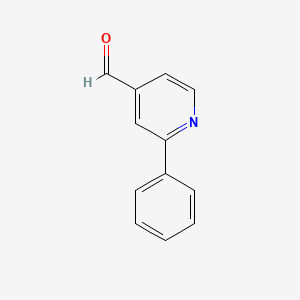
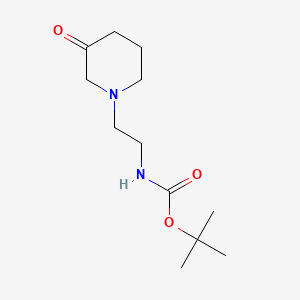
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)
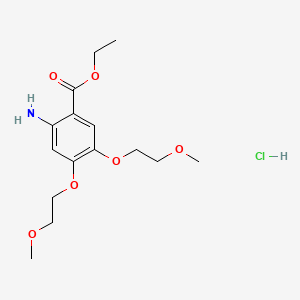
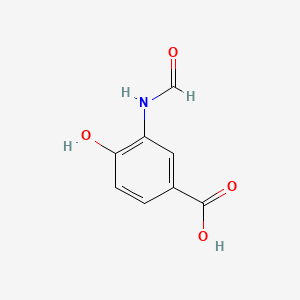


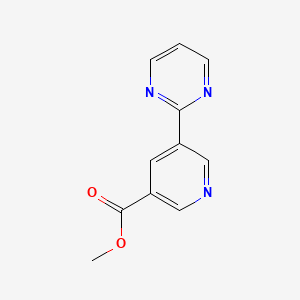
![7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohe](/img/no-structure.png)
